molecular formula C18H13N3O3 B6248706 methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate CAS No. 2416231-77-9

methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate

Cat. No.: B6248706
CAS No.: 2416231-77-9
M. Wt: 319.3
InChI Key:
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Description

Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The oxadiazole ring can engage in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[5-(4-chloro-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate
  • Methyl 3-[5-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate
  • Methyl 3-[5-(4-fluoro-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate

Uniqueness

Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate is unique due to the presence of the cyano group, which can significantly influence its chemical reactivity and biological activity. The cyano group can enhance the compound’s ability to participate in various chemical reactions and may also affect its interaction with biological targets .

Properties

CAS No.

2416231-77-9

Molecular Formula

C18H13N3O3

Molecular Weight

319.3

Purity

95

Origin of Product

United States

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